molecular formula C12H26O2Si B3075253 3-(Tert-butyldimethylsilyl)oxy-1-cyclohexanol CAS No. 1028748-71-1

3-(Tert-butyldimethylsilyl)oxy-1-cyclohexanol

Cat. No. B3075253
CAS RN: 1028748-71-1
M. Wt: 230.42 g/mol
InChI Key: NWGYQIGHKXTWEE-UHFFFAOYSA-N
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Description

3-(Tert-butyldimethylsilyl)oxy-1-cyclohexanol, also known as TBS-CH, is a cyclic alcohol with a tert-butyldimethylsilyloxy functional group. It is a versatile chemical that has been used in a variety of scientific and industrial applications, including organic synthesis, drug synthesis, and catalysis.

Scientific Research Applications

Synthesis of Biologically Active Natural Products

The title compound serves as a valuable precursor for biologically active natural products. Specifically, it contributes to the synthesis of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, and analgesic effects .

Total Synthesis of Complex Molecules

Researchers utilize 3-(Tert-butyldimethylsilyl)oxy-1-cyclohexanol as a key reagent in the total synthesis of several complex molecules. Notably, it plays a crucial role in the synthesis of compounds such as (+)-ambruticin , (−)-laulimalide , (−)-salinosporamide A , and (+)-leucascandrolide A .

Bioresource Utilization

A recent synthetic approach demonstrated the efficient utilization of bioresources for the synthesis of 3-(tert-butyldimethylsilyloxy)glutaric anhydride from citric acid. This highlights the compound’s potential in sustainable chemistry and green synthesis .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h10-11,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGYQIGHKXTWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyldimethylsilanyloxy)cyclohexanol

Synthesis routes and methods I

Procedure details

To a solution of 1,3-cyclohexanediol (cis and trans mixture, 25 g) and imidazole (8.8 g) in a mixture of dichloromethane (150 ml) and tetrahydrofuran (150 ml) was added dropwise a solution of tert-butyldimethylsilyl chloride (16.2 g) in a mixture of dichloromethane (40 ml) and tetrahydrofuran (40 ml) at 0° C. A reaction mixture was allowed to warm to ambient temperature and stirred overnight. Insoluble material was removed by filtration and mother liquor was concentrated under reduced pressure to give residue, which was dissolved in ethyl acetate (300 ml) and washed in turn with 1N aqueous hydrochloric acid (100 ml), brine (100 ml), saturated sodium hydrogen carbonate in water (100 ml), and saturated sodium chloride in water, and dried over magnesium sulfate. Evaporation of the solvent gave a residue, which was chromatographed on silica gel (500 ml) eluting in turn with 10% and 20% ethyl acetate in n-hexane to give 3-(tert-butyldimethylsilyl)oxy-1-cyclohexanol (cis and. trans mixture) (12.52 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared in 35% yield from 1,3-cyclohexanediol by a procedure analogous to Intermediate 28, Step A. 1H NMR (300 MHz, CDCl3): δ 4.0-4.2 (m, 1H), 3.8-3.95 (m, 1H), 1.3-2.4 (m, 9H), 0.86 (s, 9H), 0.05 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
35%

Synthesis routes and methods III

Procedure details

A mixture of 37.6 g (3-benzyloxy-phenoxy)-tert-butyl-dimethyl-silane and 3.8 g of Nishimura's catalyst in 200 ml of ethanol was hydrogenated at rt under 50 psi for 6 hours. The reaction mixture was filtered and the filtrate concentrated.
Name
(3-benzyloxy-phenoxy)-tert-butyl-dimethyl-silane
Quantity
37.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Nishimura's catalyst
Quantity
3.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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